molecular formula C10H20N2O3 B8703539 tert-Butyl ((3S,4R)-4-aminotetrahydro-2H-pyran-3-yl)carbamate

tert-Butyl ((3S,4R)-4-aminotetrahydro-2H-pyran-3-yl)carbamate

Cat. No.: B8703539
M. Wt: 216.28 g/mol
InChI Key: FEECMUCDEXAFQK-HTQZYQBOSA-N
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Description

tert-Butyl ((3S,4R)-4-aminotetrahydro-2H-pyran-3-yl)carbamate: is a synthetic organic compound that belongs to the class of carbamates. This compound is characterized by the presence of a tetrahydropyran ring, an amino group, and a carbamic acid ester functional group. It is often used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ((3S,4R)-4-aminotetrahydro-2H-pyran-3-yl)carbamate typically involves the following steps:

    Formation of the Tetrahydropyran Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions using amines.

    Formation of the Carbamic Acid Ester: This step involves the reaction of the amino-tetrahydropyran intermediate with tert-butyl chloroformate under basic conditions to form the carbamic acid ester.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the carbamic acid ester to the corresponding amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Corresponding amines.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl ((3S,4R)-4-aminotetrahydro-2H-pyran-3-yl)carbamate is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations.

Biology

In biological research, this compound can be used as a building block for the synthesis of bioactive molecules. It may also serve as a probe to study enzyme-substrate interactions.

Medicine

In medicine, derivatives of this compound may exhibit pharmacological activities, making it a potential candidate for drug development. It can be used in the synthesis of pharmaceuticals targeting specific biological pathways.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials science applications.

Mechanism of Action

The mechanism of action of tert-Butyl ((3S,4R)-4-aminotetrahydro-2H-pyran-3-yl)carbamate depends on its specific application. In general, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved could include inhibition of enzyme activity, modulation of receptor function, or interference with nucleic acid synthesis.

Comparison with Similar Compounds

Similar Compounds

  • trans-(4-Amino-tetrahydro-pyran-3-yl)-carbamic acid methyl ester
  • trans-(4-Amino-tetrahydro-pyran-3-yl)-carbamic acid ethyl ester
  • trans-(4-Amino-tetrahydro-pyran-3-yl)-carbamic acid isopropyl ester

Uniqueness

The uniqueness of tert-Butyl ((3S,4R)-4-aminotetrahydro-2H-pyran-3-yl)carbamate lies in its specific structural features, such as the tert-butyl ester group, which can influence its reactivity, stability, and biological activity compared to other similar compounds.

Properties

Molecular Formula

C10H20N2O3

Molecular Weight

216.28 g/mol

IUPAC Name

tert-butyl N-[(3S,4R)-4-aminooxan-3-yl]carbamate

InChI

InChI=1S/C10H20N2O3/c1-10(2,3)15-9(13)12-8-6-14-5-4-7(8)11/h7-8H,4-6,11H2,1-3H3,(H,12,13)/t7-,8-/m1/s1

InChI Key

FEECMUCDEXAFQK-HTQZYQBOSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1COCC[C@H]1N

Canonical SMILES

CC(C)(C)OC(=O)NC1COCCC1N

Origin of Product

United States

Synthesis routes and methods

Procedure details

(4-Oxo-tetrahydro-pyran-3-yl)-carbamic acid tert-butyl ester (CAS 477584-38-6, 446 mg, 2.07 mmol) was dissolved in 20 mL methanol. Ammonium acetate (1.63 g, 21 mmol) and sodium cyanoborohydride (507 mg, 8.1 mmol) were added and the reaction mixture was stirred at room temperature for 2 days. Ethyl acetate and 2N sodium carbonate solution were added. The organic layer was separated and the aqueous layer was extracted three times with ethyl acetate. The combined extracts were dried over sodium sulfate, filtered and concentrated in vacuo. The residue was purified with flash column chromatography on silica eluting with a gradient (dichloromethane/methanol/ammonia 100:0:0→140:10:1) to provide 199 mg (44%) of the title compound as a white solid. MS (m/e): 161.2 (M-butene)+.
Quantity
446 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1.63 g
Type
reactant
Reaction Step Two
Quantity
507 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
44%

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